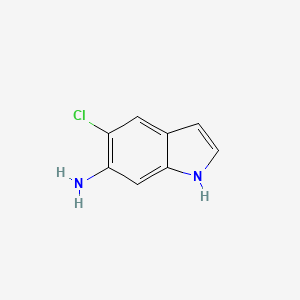

5-Chloro-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJATZRBJBLXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720512 | |

| Record name | 5-Chloro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-23-3 | |

| Record name | 5-Chloro-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Halogenated Aminoindoles from Nitroaniline Precursors

Introduction: The Challenge and a Strategic Pivot

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, owing to the indole scaffold's prevalence in a vast array of biologically active compounds. The user's request focuses on the synthesis of 5-Chloro-1H-indol-6-amine from 4-chloro-2-nitroaniline. A direct synthesis as requested presents significant chemical challenges, as the substitution pattern of the starting material does not directly map onto the product without substantial and non-trivial molecular rearrangements.

In the spirit of providing a scientifically rigorous and practical guide, this document will instead detail a robust and well-established synthetic route to a closely related and synthetically logical target: 5-chloro-1H-indol-7-amine , starting from 4-chloro-2-nitroaniline. This pathway leverages the classical and powerful Fischer indole synthesis, a method that provides a clear and reliable transformation from an aniline derivative to the corresponding indole. This approach allows us to explore key chemical principles while delivering a high-yield, scalable synthesis suitable for a professional audience.

This guide will provide a deep dive into the reaction mechanisms, offer detailed experimental protocols, and explain the causality behind the choice of reagents and conditions, in line with the highest standards of scientific integrity.

Overall Synthetic Strategy: A Three-Step Approach to 5-chloro-1H-indol-7-amine

The conversion of 4-chloro-2-nitroaniline to 5-chloro-1H-indol-7-amine is elegantly achieved through a three-step sequence:

-

Conversion to a Hydrazine Derivative: The initial step involves the transformation of the starting aniline into the corresponding phenylhydrazine via diazotization followed by reduction. This is a critical transformation to prepare the substrate for the subsequent Fischer indole synthesis.

-

Fischer Indole Synthesis: The synthesized hydrazine is then reacted with a suitable carbonyl compound, in this case, pyruvic acid, to form a hydrazone. This intermediate, under acidic conditions, undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole core, specifically 5-chloro-7-nitro-1H-indole-2-carboxylic acid. Subsequent decarboxylation affords 5-chloro-7-nitro-1H-indole.

-

Reductive Amination: The final step is the selective reduction of the nitro group on the indole ring to the desired primary amine, yielding the target molecule, 5-chloro-1H-indol-7-amine.

The overall workflow is depicted in the diagram below:

Caption: Overall synthetic workflow from 4-chloro-2-nitroaniline to 5-chloro-1H-indol-7-amine.

Part 1: Synthesis of 4-chloro-2-nitrophenylhydrazine

The transformation of an aniline to a hydrazine is a foundational process in organic synthesis, particularly for preparing substrates for the Fischer indole synthesis.

Mechanism: Diazotization and Reduction

The reaction proceeds in two distinct stages:

-

Diazotization: 4-chloro-2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The SnCl₂ acts as a mild reducing agent, selectively reducing the diazonium group to a hydrazine without affecting the nitro group.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chloro-2-nitroaniline | 172.57 | 17.26 g | 0.10 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Concentrated HCl (37%) | 36.46 | 50 mL | - |

| Tin(II) Chloride (SnCl₂) | 189.60 | 45.0 g | 0.237 |

| Deionized Water | 18.02 | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |

| Diethyl Ether | 74.12 | - | - |

Procedure:

-

A solution of 4-chloro-2-nitroaniline (0.10 mol) in concentrated HCl (50 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (0.105 mol) in a minimal amount of deionized water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature after the addition is complete.

-

In a separate flask, a solution of tin(II) chloride (0.237 mol) in concentrated HCl (50 mL) is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added slowly to the SnCl₂ solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The resulting precipitate (the hydrochloride salt of the hydrazine) is collected by vacuum filtration and washed with a small amount of cold water.

-

The solid is then suspended in water and neutralized carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

-

The free hydrazine base is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloro-2-nitrophenylhydrazine as a solid.

Part 2: Fischer Indole Synthesis of 5-chloro-7-nitro-1H-indole

The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound.[1][2]

Mechanism of the Fischer Indole Synthesis

The reaction mechanism is a fascinating cascade of acid-catalyzed transformations:[2]

-

Hydrazone Formation: The 4-chloro-2-nitrophenylhydrazine reacts with pyruvic acid to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks one of the imine carbons in an intramolecular cyclization.

-

Elimination: The resulting aminal eliminates a molecule of ammonia (or an amine in other variations) to form the stable, aromatic indole ring.

-

Decarboxylation: When using pyruvic acid, the initial product is an indole-2-carboxylic acid. Gentle heating is usually sufficient to cause decarboxylation to the unsubstituted indole at the 2-position.

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chloro-2-nitrophenylhydrazine | 187.59 | 18.76 g | 0.10 |

| Pyruvic Acid | 88.06 | 9.69 g | 0.11 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Toluene | 92.14 | - | - |

| Ice | 18.02 | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |

| Ethyl Acetate | 88.11 | - | - |

Procedure:

-

A mixture of 4-chloro-2-nitrophenylhydrazine (0.10 mol) and pyruvic acid (0.11 mol) in toluene is stirred at room temperature for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure.

-

The crude hydrazone is added portion-wise to polyphosphoric acid (100 g) at 80 °C with stirring.

-

The temperature is then raised to 120 °C and maintained for 1 hour to effect cyclization and decarboxylation.

-

The hot, viscous mixture is carefully poured onto crushed ice, which causes the product to precipitate.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 3: Reduction of 5-chloro-7-nitro-1H-indole to 5-chloro-1H-indol-7-amine

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine.

Rationale for Choice of Reducing Agent

Several reagents are effective for the reduction of aromatic nitro groups.[3][4][5] Catalytic hydrogenation (e.g., H₂ with a palladium or platinum catalyst) is a very clean and efficient method.[3][6] However, for substrates with sensitive functional groups or for smaller scale laboratory preparations, metal-acid systems like tin(II) chloride in HCl or iron in acetic acid are often preferred due to their simplicity and high yields.[5] We will detail the procedure using tin(II) chloride, which is known for its high efficiency in reducing aromatic nitro compounds.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-chloro-7-nitro-1H-indole | 210.59 | 21.06 g | 0.10 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 67.7 g | 0.30 |

| Ethanol | 46.07 | 200 mL | - |

| Concentrated HCl (37%) | 36.46 | 50 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | - | - |

| Ethyl Acetate | 88.11 | - | - |

Procedure:

-

A solution of 5-chloro-7-nitro-1H-indole (0.10 mol) in ethanol (200 mL) is prepared in a round-bottom flask.

-

Tin(II) chloride dihydrate (0.30 mol) is added, followed by the slow addition of concentrated HCl (50 mL).

-

The mixture is heated to reflux and stirred for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is diluted with water and made strongly basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution. This precipitates tin salts, which can be removed by filtration through a pad of celite.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 5-chloro-1H-indol-7-amine.

-

The product can be purified by column chromatography or recrystallization to yield the final product as a pure solid.

Conclusion

This guide has detailed a robust and chemically sound three-step synthesis of 5-chloro-1H-indol-7-amine from 4-chloro-2-nitroaniline. By employing the classic Fischer indole synthesis, we have demonstrated a reliable method for the construction of the indole core, followed by a straightforward reduction to obtain the target aminoindole. The provided protocols are designed to be scalable and are based on well-understood reaction mechanisms, ensuring a high degree of reproducibility. This synthetic route provides a valuable tool for researchers and drug development professionals in the creation of novel indole-based compounds with potential therapeutic applications.

References

Spectroscopic Characterization of 5-Chloro-1H-indol-6-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-1H-indol-6-amine, a substituted indole of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed theoretical interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally analogous compounds, such as 5-aminoindole and various haloindoles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing a robust framework for the structural elucidation and characterization of this and related compounds.

Introduction

This compound is a bifunctional indole derivative featuring both an electron-withdrawing chloro group and an electron-donating amino group on the benzene ring. This unique substitution pattern is anticipated to impart distinct electronic and, consequently, spectroscopic properties. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for unambiguous structure confirmation, purity assessment, and the study of structure-activity relationships (SAR).

This guide will systematically explore the predicted spectroscopic signature of this compound across three key analytical techniques: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Each section will provide a detailed experimental protocol for data acquisition, a summary of the predicted spectral data, and an in-depth interpretation of the underlying molecular features giving rise to the expected signals.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic behavior. The numbering of the indole ring system is standardized, and the substituents at positions 5 and 6 are expected to significantly influence the chemical environment of the entire molecule.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of labile protons (N-H and NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, leading to sharper signals.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectra of indole, 5-aminoindole, and the established effects of chloro- and amino-substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~10.5 - 11.5 | br s | - |

| H2 | ~7.2 - 7.4 | t | ~2.5 |

| H3 | ~6.3 - 6.5 | t | ~2.5 |

| H4 | ~7.0 - 7.2 | s | - |

| H7 | ~6.8 - 7.0 | s | - |

| NH₂ | ~4.5 - 5.5 | br s | - |

Interpretation:

-

N-H Proton (H1): The indole N-H proton is expected to appear as a broad singlet in the downfield region (δ 10.5-11.5 ppm). Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

-

Pyrrole Ring Protons (H2 and H3): The protons on the pyrrole ring, H2 and H3, are expected to resonate in the mid-field region. H3 is typically more shielded than H2 in indoles. They are predicted to appear as triplets due to coupling with each other and the N-H proton.

-

Benzene Ring Protons (H4 and H7): The presence of substituents at positions 5 and 6 leaves only two protons on the benzene ring, H4 and H7. The amino group at C6 is a strong electron-donating group, which will shield the ortho-proton H7 and the para-proton H4. The chloro group at C5 is electron-withdrawing and will deshield the ortho-protons H4 and H6 (in this case, the amino group is at C6). The net effect is a complex interplay, but it is predicted that both H4 and H7 will appear as singlets due to the lack of adjacent protons for coupling.

-

Amino Protons (NH₂): The protons of the primary amine group are expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in Table 2. These are based on the known spectrum of indole and the substituent effects of the chloro and amino groups.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~123 - 126 |

| C3 | ~101 - 104 |

| C3a | ~127 - 130 |

| C4 | ~110 - 113 |

| C5 | ~118 - 121 |

| C6 | ~138 - 141 |

| C7 | ~105 - 108 |

| C7a | ~133 - 136 |

Interpretation:

-

Pyrrole Ring Carbons (C2 and C3): C3 is characteristically more shielded than C2 in the indole ring system.

-

Bridgehead Carbons (C3a and C7a): These quaternary carbons will have distinct chemical shifts, with C7a being more downfield.

-

Benzene Ring Carbons (C4, C5, C6, and C7): The carbon directly attached to the electron-donating amino group (C6) is expected to be significantly deshielded. Conversely, the carbon bearing the chloro group (C5) will also be deshielded due to the electronegativity of chlorine. The ortho and para carbons relative to the amino group (C5 and C7) will be shielded, while the chloro group will deshield its ortho carbons (C4 and C6). The interplay of these effects leads to the predicted chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Medium, Sharp | N-H stretch (indole) |

| ~3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~1600 - 1650 | Strong | N-H bend (primary amine) |

| ~1450 - 1550 | Strong | C=C stretch (aromatic ring) |

| ~1250 - 1350 | Strong | C-N stretch (aromatic amine) |

| ~1050 - 1100 | Strong | C-Cl stretch |

| ~700 - 850 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

N-H Stretching: The spectrum is expected to show distinct N-H stretching vibrations. A sharp band around 3400-3500 cm⁻¹ is characteristic of the indole N-H stretch. The primary amine will exhibit two sharp bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

N-H Bending: A strong absorption between 1600-1650 cm⁻¹ is indicative of the N-H bending (scissoring) vibration of the primary amine.

-

Aromatic C=C Stretching: Multiple strong bands in the 1450-1550 cm⁻¹ region are characteristic of the indole ring's C=C stretching.

-

C-N and C-Cl Stretching: A strong band for the aromatic C-N stretch is expected around 1250-1350 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, around 1050-1100 cm⁻¹.

-

C-H Bending: Strong bands in the 700-850 cm⁻¹ region will be due to out-of-plane C-H bending of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, a suitable mobile phase (e.g., methanol/water with a small amount of formic acid or ammonium acetate) should be used.

-

Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable for this molecule. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrum

Molecular Ion: The molecular formula of this compound is C₈H₇ClN₂. The calculated monoisotopic mass is approximately 166.03 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a peak at m/z 166 (corresponding to the ³⁵Cl isotope) and a peak at m/z 168 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.

Fragmentation Pathway: Under electron ionization, the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

Figure 2: Predicted Fragmentation Pathway of this compound.

Interpretation of Fragmentation:

-

Loss of HCN: A common fragmentation pathway for indoles is the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring, which would result in a fragment ion at m/z 139/141.

-

Loss of Chlorine: Loss of a chlorine radical (Cl•, 35/37 Da) would lead to a fragment at m/z 131.

-

Loss of Amino Radical: Cleavage of the amino group as a radical (•NH₂, 16 Da) would produce a fragment at m/z 150/152.

The relative intensities of these fragment ions will depend on their stability and the ionization energy used.

Conclusion

This technical guide has presented a detailed theoretical analysis of the expected NMR, IR, and MS spectra of this compound. While experimental verification is essential, the predicted data and interpretations provided here offer a robust foundation for the spectroscopic characterization of this molecule. The insights into the influence of the chloro and amino substituents on the indole core will be valuable for researchers working on the synthesis and application of this and related compounds in the pursuit of new therapeutic agents.

A Technical Guide to the Synthesis and Application of Novel 5-Chloro-1H-indol-6-amine Derivatives

Abstract

The 5-chloro-1H-indol-6-amine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the chlorine atom and the amino group on the indole ring provides unique electronic properties and multiple vectors for chemical modification, making it an attractive starting point for drug discovery campaigns.[1][2] This technical guide provides an in-depth exploration of the rationale, synthetic strategies, and potential applications of novel derivatives and analogs of this compound. We present detailed, field-proven protocols for derivatization at key positions, including the indole nitrogen (N-1) and the exocyclic amine (C-6), leveraging modern catalytic methods. Furthermore, this guide outlines a logical framework for the biological evaluation and interpretation of structure-activity relationships (SAR) to accelerate the identification of lead compounds.

Introduction: The this compound Core

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][3] Halogenation, particularly chlorination, is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] The 5-chloroindole moiety, in particular, has been incorporated into numerous biologically active compounds, including those with anticancer and neuropharmacological activities.[1][2][4]

This compound combines the benefits of the 5-chloroindole scaffold with a reactive amino group at the C-6 position. This primary amine serves as a critical handle for introducing diverse chemical functionalities, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties. The electron-donating nature of the amine can also influence the reactivity of the indole ring system, presenting both opportunities and challenges in synthetic design.

Key Attributes of the Scaffold:

-

Privileged Core: The indole ring is a well-validated pharmacophore.

-

Modulation via Halogenation: The C-5 chlorine atom can enhance binding affinity and modulate metabolic stability.[2]

-

Primary Vector for Derivatization: The C-6 amino group is ideal for forming amide, sulfonamide, urea, or alkylamino linkages.

-

Secondary Vector for Derivatization: The N-1 position of the indole ring can be functionalized to probe additional binding pockets or alter solubility.[5]

Rationale for Derivatization: A Strategy-Driven Approach

The design of novel analogs of this compound is guided by the principles of medicinal chemistry, aiming to establish a robust Structure-Activity Relationship (SAR). Key objectives for derivatization include:

-

Enhancing Potency: Introducing functionalities that form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the biological target.

-

Improving Selectivity: Modifying the structure to favor binding to the desired target over off-targets, thereby reducing potential side effects.

-

Optimizing Pharmacokinetics (ADME): Tuning properties such as solubility, membrane permeability, metabolic stability, and plasma protein binding to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.

-

Exploring Novel Biology: Using the derivatives as chemical probes to investigate new biological pathways or targets.

The logical workflow for a derivatization program is visualized below.

Caption: A logical workflow for the derivatization and optimization of the this compound scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of novel derivatives requires robust and versatile chemical methods. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for functionalizing the indole core.[5][6] We will focus on two primary modification sites: the C-6 amino group and the N-1 position.

Derivatization of the C-6 Amino Group

The primary amine at C-6 is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, and ureas.

3.1.1. General Protocol: Acylation to form Amides

This protocol describes the coupling of this compound with a carboxylic acid to generate an amide derivative. Amide bonds are stable and their components can be readily varied, making this a cornerstone of library synthesis.

-

Materials:

-

This compound (1.0 equiv)

-

Carboxylic acid of interest (R-COOH) (1.2 equiv)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

To a solution of the carboxylic acid (1.2 equiv) in anhydrous DMF, add HATU (1.3 equiv) and DIPEA (3.0 equiv).

-

Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Causality: HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization for chiral carboxylic acids. DIPEA is a non-nucleophilic base used to scavenge the HCl generated and maintain basic conditions required for the coupling.

3.1.2. General Protocol: Sulfonylation to form Sulfonamides

This protocol details the reaction with a sulfonyl chloride. Sulfonamides are excellent hydrogen bond donors and acceptors and are metabolically robust.

-

Materials:

-

This compound (1.0 equiv)

-

Sulfonyl chloride of interest (R-SO₂Cl) (1.1 equiv)

-

Pyridine

-

Anhydrous DCM (Dichloromethane)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in a mixture of anhydrous DCM and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.1 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

-

Dilute the mixture with DCM and wash with 1M aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

Derivatization of the Indole N-1 Position

Functionalization of the indole nitrogen is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[7][8] This allows for the introduction of aryl or heteroaryl substituents, which can explore additional hydrophobic pockets in a target protein.

3.2.1. General Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a robust method for coupling an aryl halide with the indole nitrogen.[9][10][11] This reaction requires an inert atmosphere due to the air-sensitivity of the palladium catalyst and phosphine ligands.

-

Materials:

-

C-6 protected 5-chloro-indole (e.g., N-(5-chloro-1H-indol-6-yl)acetamide) (1.0 equiv)

-

Aryl bromide or iodide (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Anhydrous, degassed toluene

-

-

Procedure:

-

In a glovebox or under a stream of argon, add the protected 5-chloro-indole (1.0 equiv), aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: The crude product is purified by flash column chromatography. The protecting group at C-6 can then be removed if desired.

-

Causality: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is critical for an efficient catalytic cycle.[12] This system is known to facilitate the key steps of oxidative addition and reductive elimination, even with challenging substrates.[8][10] NaOtBu is a strong, non-nucleophilic base required to deprotonate the indole nitrogen.[9]

Caption: A simplified diagram of the Buchwald-Hartwig N-arylation catalytic cycle.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization generates a dataset that, when properly organized, reveals critical SAR trends. All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical SAR Data for a Series of this compound Derivatives Against Kinase X

| Compound ID | R¹ (at N-1) | R² (at C-6 Amide) | Kinase X IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Parent | H | H | >10,000 | 1.2 |

| 1a | H | -C(O)CH₃ | 5,200 | 2.5 |

| 1b | H | -C(O)Ph | 1,150 | 4.1 |

| 1c | H | -C(O)-c-propyl | 890 | 3.8 |

| 2a | 4-Fluorophenyl | -C(O)CH₃ | 450 | 10.5 |

| 2b | 4-Fluorophenyl | -C(O)Ph | 98 | 15.2 |

| 2c | 4-Fluorophenyl | -C(O)-c-propyl | 15 | 12.7 |

| 3a | 2-Pyridyl | -C(O)-c-propyl | 35 | 18.9 |

From this hypothetical data, several insights can be drawn:

-

C-6 Modification: Acylation of the C-6 amine is crucial for activity (compare Parent vs. 1a-c). Small, rigid groups like cyclopropyl (1c) are preferred over phenyl (1b) or methyl (1a).

-

N-1 Modification: Arylation at the N-1 position significantly boosts potency (compare series 1 vs. series 2), suggesting a beneficial interaction in a hydrophobic pocket.

-

Synergistic Effects: The combination of an N-1 aryl group and a C-6 cyclopropyl amide (2c) results in a potent compound.

-

Property Modulation: Introducing a pyridine ring at N-1 (3a) maintains high potency while significantly improving permeability, a desirable feature for oral bioavailability.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel, biologically active small molecules. The synthetic routes outlined in this guide, particularly those employing modern cross-coupling chemistries, provide a robust and flexible platform for generating diverse chemical libraries. By systematically modifying the N-1 and C-6 positions, researchers can effectively probe the chemical space around this core, leading to the identification of potent and selective compounds. Future work should focus on exploring a wider range of substituents, investigating modifications at other positions of the indole ring (e.g., C-2, C-3), and creating bioisosteric analogs to further refine pharmacological profiles and develop next-generation therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. New spiroindolinones bearing 5-chlorobenzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to CAS Number 873055-23-3: 5-Chloro-1H-indol-6-amine

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 873055-23-3, identified as 5-Chloro-1H-indol-6-amine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, potential applications, and commercial availability.

Compound Identification and Physicochemical Properties

The compound associated with CAS number 873055-23-3 is this compound.[1][2][3][4] This molecule belongs to the indole family, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The presence of both a chlorine atom and an amine group on the indole ring makes it a versatile building block for chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₇ClN₂ | [2][4] |

| Molecular Weight | 166.61 g/mol | [2][4] |

| CAS Number | 873055-23-3 | [1][2][3][4] |

| MDL Number | MFCD12924460 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the indole ring followed by functional group manipulations. A common strategy involves the nitration of a substituted indole precursor, followed by the reduction of the nitro group to an amine.

Illustrative Synthetic Protocol: Nitration and Reduction

-

Nitration of 5-Chloroindole: 5-Chloroindole is subjected to nitration using a suitable nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group at the 6-position of the indole ring. The reaction conditions must be carefully controlled to ensure regioselectivity and prevent over-nitration.

-

Reduction of 6-Nitro-5-chloroindole: The resulting 6-nitro-5-chloroindole is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source.

-

Workup and Purification: Following the reduction, an aqueous workup is performed to neutralize the reaction mixture and remove inorganic byproducts. The crude product is then extracted with an organic solvent and purified using techniques like column chromatography to yield pure this compound.

Rationale for Experimental Choices:

-

The choice of nitrating agent and reaction conditions is critical for achieving the desired regioselectivity on the electron-rich indole ring.

-

Catalytic hydrogenation is often preferred for the reduction step as it is a clean reaction that typically results in high yields and avoids the use of stoichiometric metal reagents.

Caption: General synthetic pathway for this compound.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a key component in numerous pharmaceuticals, and the specific substitution pattern of this compound offers a unique starting point for library synthesis and lead optimization.

Potential research applications include its use as a precursor for the development of:

-

Protein Kinase Inhibitors: The indole nucleus can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology.

-

Serotonin Receptor Agonists/Antagonists: Indole derivatives are known to interact with serotonin receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.

-

Antiviral and Antimicrobial Agents: The indole ring system is found in several natural and synthetic compounds with antimicrobial and antiviral properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted prior to use.[1][2]

Key Safety Information:

-

Hazards: May cause skin, eye, and respiratory irritation.[2]

-

Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Commercial Availability

This compound is available from various chemical suppliers for research and development purposes. It is important to source this compound from a reputable supplier that can provide a certificate of analysis to verify its identity and purity.

Table 2: Selected Suppliers of CAS 873055-23-3

| Supplier | Purity | Notes |

| AK Scientific, Inc. | Not specified | Provides a Safety Data Sheet.[2] |

| BLD Pharmatech Co., Limited | 98% | Listed in ChemBuyersGuide. |

| CP Lab Safety | min 97% | For professional manufacturing, research laboratories, and industrial or commercial usage only.[4] |

| CymitQuimica | Not specified | Provides a Safety Data Sheet.[1] |

References

An In-depth Technical Guide to the Characterization of C8H7ClN2 Isomers

Abstract

The molecular formula C8H7ClN2 represents a diverse landscape of isomeric structures, many of which are foundational scaffolds in medicinal chemistry and drug development. The precise characterization of these isomers is paramount, as subtle changes in structure can lead to profound differences in physicochemical properties and biological activity. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structural elucidation and characterization of key C8H7ClN2 isomers. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will focus on two representative isomers from different heterocyclic families: 2-(Chloromethyl)-1H-benzimidazole and 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine . Through a detailed examination of their synthesis and spectroscopic characterization, this guide aims to equip the reader with the expertise to confidently identify and characterize these and other related nitrogen-containing heterocyclic compounds.

The Significance of C8H7ClN2 Isomers in Modern Chemistry

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their rich chemical diversity and ability to interact with biological targets make them privileged structures in drug discovery. The C8H7ClN2 isomers, with a degree of unsaturation of six, typically embody bicyclic aromatic systems that are frequently found at the core of biologically active molecules. For instance, the benzimidazole scaffold is a key component in a variety of therapeutic agents, including proton pump inhibitors and anthelmintics.[1][2] Similarly, the pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and is prominent in the development of kinase inhibitors for oncology.[3]

The challenge for the modern chemist lies not only in the synthesis of these molecules but also in their precise characterization. The presence of multiple isomers with the same molecular formula necessitates a robust and multi-faceted analytical approach to ensure the correct structure is assigned. This is critical as different isomers can exhibit vastly different biological activities and toxicological profiles.[1] This guide will provide a detailed roadmap for the characterization of two exemplary C8H7ClN2 isomers.

Isomer in Focus: 2-(Chloromethyl)-1H-benzimidazole

2-(Chloromethyl)-1H-benzimidazole is a versatile synthetic intermediate, prized for its reactive chloromethyl group which allows for the facile introduction of a variety of substituents.[1][4] This reactivity has been harnessed to create extensive libraries of benzimidazole derivatives for screening as antimicrobial and anticancer agents.[1][5]

Synthesis of 2-(Chloromethyl)-1H-benzimidazole

A common and effective method for the synthesis of 2-(chloromethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with chloroacetic acid.[4]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-benzimidazole [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol).

-

Acidic Cyclization: Add 60 mL of 5 N hydrochloric acid to the flask. Heat the mixture to reflux in an oil bath and maintain reflux for 8 hours. The acidic conditions facilitate the condensation and subsequent cyclization to form the benzimidazole ring.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with aqueous ammonia until a neutral pH is achieved.

-

Isolation: The product will precipitate out of the solution as a yellow solid. Collect the solid by filtration and wash it thoroughly with water to remove any remaining salts.

-

Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether:acetone (3:1) solvent system to yield pure 2-(chloromethyl)-1H-benzimidazole.

Spectroscopic Characterization of 2-(Chloromethyl)-1H-benzimidazole

Unambiguous characterization is achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for 2-(Chloromethyl)-1H-benzimidazole

| Technique | Data |

| ¹H NMR | The ¹H NMR chemical shifts were computed at the B3LYP/6-311+G(2d,p) level of theory.[6] |

| IR (Infrared) | Characteristic absorption bands confirm the presence of key functional groups.[1] |

| Mass Spec (MS) | ESI-MS: m/z 166.96 [M+H]⁺.[4] |

Detailed spectral assignments would require access to the actual spectra, which can be found in the referenced literature.

Isomer in Focus: 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a member of the 7-azaindole family of heterocycles. These compounds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[3]

Synthesis of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of this class of compounds often involves multi-step sequences, starting from substituted pyridines. A detailed synthetic route would be dependent on the specific starting materials and is an active area of chemical research. For the purpose of this guide, we will focus on its characterization.

Spectroscopic Characterization of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

The characterization of this isomer relies on distinguishing it from other potential isomers through careful analysis of its spectroscopic data.

Table 2: Spectroscopic Data for 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

| Technique | Data |

| ¹H NMR | Data for related 1H-pyrrolo[2,3-b]pyridine structures can be found in the literature.[7][8] |

| IR (Infrared) | Expected to show characteristic N-H and aromatic C-H stretching frequencies. |

| Mass Spec (MS) | Molecular Weight: 166.61 g/mol .[9] |

Detailed, experimentally obtained spectroscopic data for this specific isomer is less prevalent in the readily available literature, highlighting an opportunity for further research.

Comparative Analysis and Workflow

The structural elucidation of C8H7ClN2 isomers is a systematic process. The following workflow provides a logical approach to the characterization of a novel compound with this molecular formula.

Caption: General workflow for the structural elucidation of a C8H7ClN2 isomer.

The molecular structures of the two featured isomers are presented below.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]

- 8. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR [m.chemicalbook.com]

- 9. 2-(氯甲基)苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

The Evolving Landscape of Substituted Indolamines: A Technical Guide to Biological Activities and Drug Discovery

Abstract

Substituted indolamines represent a vast and structurally diverse class of compounds with profound implications for pharmacology and medicinal chemistry. Rooted in the core structure of indolethylamine, these molecules, encompassing classic psychedelics, potent anti-migraine agents, and treatments for neurodegenerative disorders, exert their effects through complex interactions with a range of G-protein coupled receptors (GPCRs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of substituted indolamines. We will delve into the key structural classes, elucidate their mechanisms of action at critical CNS receptors, and detail the structure-activity relationships that govern their pharmacological profiles. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the synthesis and biological evaluation of these compounds, ensuring scientific integrity through self-validating experimental design.

Introduction: The Indoleamine Scaffold - A Privileged Structure in Neuropharmacology

Indolamines are a family of neurotransmitters and neuromodulators characterized by an indole nucleus linked to an ethylamine side chain.[1] This fundamental structure is shared by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), a key regulator of mood, sleep, and cognition.[1] The remarkable versatility of the indoleamine scaffold has made it a focal point for medicinal chemists for decades.[2][3] By modifying the indole ring, the ethylamine side chain, or the terminal amino group, a vast array of "substituted indolamines" can be generated, each with a unique pharmacological profile.[4][5]

This guide will focus on two major classes of substituted indolamines that have had a significant impact on neuroscience and therapeutic development: tryptamines and ergolines .

-

Tryptamines: This class includes both naturally occurring psychoactive compounds like psilocybin and N,N-dimethyltryptamine (DMT), as well as synthetic derivatives with therapeutic applications, such as the anti-migraine drug sumatriptan.[6][7]

-

Ergolines: These are complex tetracyclic compounds derived from the fungus Claviceps purpurea (ergot).[8][9] This family includes potent hallucinogens like lysergic acid diethylamide (LSD), as well as clinically valuable drugs for Parkinson's disease (e.g., cabergoline) and migraine (e.g., ergometrine).[9][10][11]

The profound biological effects of these compounds are primarily mediated by their interactions with monoamine neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine (D) receptor families.[12][13] Understanding the nuances of these interactions is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Core Mechanisms of Action: Receptor Interactions and Signaling Cascades

The biological activity of substituted indolamines is intricately linked to their affinity and functional activity at specific G-protein coupled receptors (GPCRs). The most critical targets are the serotonin 5-HT2A and dopamine D2 receptors.

The Serotonin 5-HT2A Receptor: A Gateway to Psychedelic and Therapeutic Effects

The 5-HT2A receptor, a member of the Gq/G11-coupled GPCR family, is a primary target for many hallucinogenic indolamines, including LSD, psilocin, and DMT.[14][15] Activation of this receptor is strongly correlated with the induction of the head-twitch response (HTR) in rodents, a widely accepted preclinical model for hallucinogenic potential.[7][16][17]

Signaling Pathway:

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][18] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[15]

The Dopamine D2 Receptor: Modulating Motor Control and Prolactin Release

The dopamine D2 receptor, a Gi/Go-coupled GPCR, is a key target for ergoline derivatives used in the treatment of Parkinson's disease and hyperprolactinemia.[11][19] Agonism at D2 receptors in the nigrostriatal pathway can compensate for dopamine depletion in Parkinson's disease, while activation of D2 receptors in the pituitary gland inhibits prolactin release.[5][12]

Signaling Pathway:

Agonist binding to the D2 receptor activates the inhibitory G-protein (Gi/Go), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[20][21] Reduced cAMP levels result in decreased activity of protein kinase A (PKA) and subsequent modulation of downstream targets.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Subtle modifications to the indolamine scaffold can dramatically alter receptor affinity, selectivity, and functional activity.[22]

-

Indole Ring Substitutions: The position and nature of substituents on the indole ring are critical. For example, 5-methoxy substitution on tryptamines generally enhances affinity for 5-HT receptors.[23]

-

N-alkylation: The size and nature of the alkyl groups on the terminal nitrogen influence potency and selectivity. For instance, N,N-dipropyl substitution is often found in potent D2 receptor agonists.

-

Side Chain Modifications: Altering the ethylamine side chain can impact metabolic stability and receptor interaction.

The following table summarizes the binding affinities (Ki, nM) of representative substituted indolamines at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | Primary Activity | Reference(s) |

| Serotonin | 3.2 | 12.5 | 5.0 | >10,000 | Endogenous Neurotransmitter | [24] |

| Psilocin (4-HO-DMT) | 130 | 47 | 23 | >10,000 | Psychedelic | [24][25] |

| N,N-DMT | 1,200 | 1,985 | 1,300 | >10,000 | Psychedelic | [24][26] |

| 5-MeO-DMT | 20 | 61 | 110 | 4,800 | Psychedelic | [24][25] |

| Sumatriptan | 13 | 100 | 20 | >10,000 | Anti-migraine (5-HT1B/1D Agonist) | [7] |

| LSD | 1.1 | 2.9 | 21 | 25 | Psychedelic | [24] |

| Cabergoline | 1.5 | 1.2 | 0.7 | 0.61 | D2 Agonist (Anti-Parkinson's) | [11][19] |

| Lisuride | 18 | 4.9 | 1.6 | 0.95 | D2 Agonist | [19] |

| Pergolide | 1.3 | 2.5 | 1.5 | 0.86 | D2 Agonist | [11][19] |

Experimental Protocols for Synthesis and Biological Evaluation

Scientific rigor in the study of substituted indolamines necessitates robust and reproducible methodologies. The following protocols are presented as a guide for researchers, emphasizing self-validating systems through the inclusion of appropriate controls and reference standards.

Synthesis of the Indole Scaffold

The Fischer and Gassman indole syntheses are two of the most powerful methods for constructing the core indole ring system.

This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[27][28]

Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

-

Remove the solvent under reduced pressure to yield the crude phenylhydrazone.

-

Cyclization: To the crude hydrazone, add a suitable acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a high-boiling solvent like ethylene glycol).

-

Heat the reaction mixture to 120-180 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a base (e.g., NaOH or NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude indole by column chromatography on silica gel.

The Gassman synthesis is a one-pot method that produces 3-thioalkylindoles from an aniline and a β-keto thioether.[8][10]

Protocol:

-

N-Chlorination: In a flask cooled to -78 °C under an inert atmosphere, dissolve the aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add tert-butyl hypochlorite (1.0 eq) dropwise and stir for 30 minutes.

-

Sulfonium Salt Formation: Add the β-keto thioether (1.0 eq) dropwise to the cold solution and continue stirring at -78 °C for 1 hour.

-

Rearrangement and Cyclization: Add triethylamine (2.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting 3-thioalkylindole by column chromatography. The thioether can subsequently be removed using Raney nickel if desired.

In Vitro Biological Evaluation

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[6][22][26]

Self-Validating System:

-

Positive Control: A known high-affinity ligand for the target receptor (e.g., ketanserin for 5-HT2A) to define the top of the competition curve.

-

Negative Control: A compound known not to bind to the receptor to ensure no non-specific effects.

-

Reference Standard: A compound with a well-established Ki value to validate assay performance.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[22]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 70 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin at a concentration near its KD value), and varying concentrations of the test compound.[26]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.[26]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

This assay measures the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase activity.[20][29][30]

Protocol:

-

Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1 cells) in a 96-well plate and allow them to adhere overnight.[29]

-

Assay Buffer: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound along with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

In Vivo Biological Evaluation

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[16][17][31]

Protocol:

-

Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment (e.g., a clean cage) for at least 30 minutes before drug administration.

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group.

-

Observation Period: Place the mouse in an observation chamber and record the number of head twitches over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system with a head-mounted magnet.[16]

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal response).

Microdialysis allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[32][33][34]

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat or mouse.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test compound.

-

Post-Drug Collection: Continue collecting dialysate samples to measure changes in extracellular neurotransmitter concentrations (e.g., serotonin and dopamine).

-

Sample Analysis: Analyze the neurotransmitter content in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[4]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline and analyze the time course of the drug's effect.

Conclusion and Future Directions

Substituted indolamines remain a fertile ground for drug discovery, offering chemical scaffolds that can be finely tuned to achieve desired pharmacological effects. The intricate interplay between their structure and activity at various CNS receptors continues to be a subject of intense research. The development of biased agonists, which selectively activate certain downstream signaling pathways over others at a single receptor, holds particular promise for designing novel therapeutics with enhanced efficacy and fewer side effects.[9] For example, a 5-HT2A agonist that promotes therapeutic signaling without engaging the pathways responsible for hallucinogenic effects could revolutionize the treatment of depression and anxiety.

The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel substituted indolamines. By adhering to principles of scientific integrity and employing self-validating experimental designs, researchers can confidently advance our understanding of these powerful molecules and unlock their full therapeutic potential. The continued exploration of this chemical space will undoubtedly lead to the next generation of innovative medicines for a wide range of neurological and psychiatric disorders.

References

- 1. msudenver.edu [msudenver.edu]

- 2. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Head-twitch response - Wikipedia [en.wikipedia.org]

- 8. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. expertsmind.com [expertsmind.com]

- 14. Tc and Re chelates of 8alpha-amino-6-methyl-ergoline: synthesis and affinity to the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 18. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 28. grokipedia.com [grokipedia.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. innoprot.com [innoprot.com]

- 31. blossomanalysis.com [blossomanalysis.com]

- 32. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 5-Chloro-1H-indol-6-amine bioactivity

An In-Depth Technical Guide: In Silico Prediction of 5-Chloro-1H-indol-6-amine Bioactivity

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural and synthetic molecules with significant biological activity.[1] This guide provides a comprehensive in silico workflow to predict the bioactivity of a specific derivative, this compound. In the absence of extensive experimental data for this compound, we employ a multi-step computational pipeline to hypothesize its biological targets, characterize its binding interactions, and evaluate its pharmacokinetic profile. This document details the methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, serving as a procedural whitepaper for computational drug discovery. The workflow is designed to be a self-validating system, prioritizing candidates for future experimental testing.[2]

Introduction: The Indole Scaffold and the Rise of In Silico Prediction

Indole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Their structural versatility allows them to interact with a diverse array of biological targets, such as protein kinases, tubulin, and G-protein coupled receptors.[3] Molecules like the vinca alkaloids (vinblastine and vincristine) are classic examples of indole-based anticancer agents that function by inhibiting tubulin polymerization.[3]

Traditional drug discovery, while effective, is a resource-intensive and time-consuming process. The advent of Computer-Aided Drug Design (CADD) has revolutionized this field, enabling the rapid, cost-effective screening of vast chemical libraries.[2] In silico techniques allow researchers to predict drug-target interactions, evaluate the "drug-likeness" of compounds, and identify potential liabilities before committing to expensive and laborious wet-lab synthesis and testing.[5][6] This guide focuses on applying these computational methods to elucidate the potential bioactivity of this compound.

Profile of this compound

-

Molecular Formula: C₈H₇ClN₂[7]

-

Molecular Weight: 166.61 g/mol [7]

-

CAS Number: 873055-23-3[8]

-

Structure: A substituted indole ring with a chlorine atom at position 5 and an amine group at position 6.

The presence of the indole core, combined with halogen and amine substitutions, suggests a high likelihood of biological activity, making it an intriguing candidate for computational analysis.

Core In Silico Prediction Workflow

The prediction of bioactivity for a novel compound follows a systematic, multi-step computational pipeline. This workflow is designed to narrow down potential biological targets and characterize the compound's interaction with them.[2]

Caption: High-level in silico bioactivity prediction workflow.

Phase 1: Target Identification and Selection

The initial step is to identify high-probability protein targets. This can be achieved through two primary in silico approaches: ligand-based and structure-based methods.[2][9]

-

Ligand-Based Approach: This method operates on the principle that structurally similar molecules often have similar biological activities. We search databases like ChEMBL or PubChem for compounds structurally similar to this compound. The known targets of these similar molecules become potential targets for our query compound.[5]

-

Structure-Based Approach (Reverse Docking): This involves docking the query molecule against a large library of known protein binding sites to identify targets with which it might interact favorably.[9]

Rationale for Target Selection

Based on the known activities of related indole structures, we have selected two high-priority protein families for this investigation:

-

Epidermal Growth Factor Receptor (EGFR): Many substituted indole derivatives have been synthesized and evaluated as potent inhibitors of EGFR, a key target in oncology.[10] The chloro-indole scaffold is present in compounds that have shown inhibitory activity against both wild-type (WT) and mutant forms of EGFR.[10]

-

Serotonin (5-HT) Receptors: The parent compound, 5-chloroindole, is a known positive allosteric modulator of the 5-HT3 receptor.[11] The indole scaffold is also central to the neurotransmitter serotonin itself, making its receptors a logical target family to investigate.

Selected Protein Structures for Docking:

| Target Name | PDB ID | Description |

| EGFR (Wild-Type) Kinase Domain | 2GS2 | Complexed with an anilinoquinazoline inhibitor |

| EGFR (T790M Mutant) Kinase Domain | 2JIV | "Gatekeeper" mutation associated with drug resistance |

| 5-HT3 Receptor | 4PIR | Human serotonin receptor in complex with a stabilizing antibody |

Phase 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity).[6]

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking this compound into the active site of the EGFR kinase domain (PDB: 2GS2).

Step 1: Preparation of the Ligand

-